molecular formula C12H17ClN2 B11811044 6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine

6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine

Katalognummer: B11811044
Molekulargewicht: 224.73 g/mol
InChI-Schlüssel: RFAPHTMPGNUDSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 6th position, an ethylpyrrolidinyl group at the 3rd position, and a methyl group at the 2nd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-2-methylpyridine with 1-ethylpyrrolidine under suitable reaction conditions. The reaction typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. Continuous flow reactors offer better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate in an organic solvent such as DMF or THF.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloro-2-methylpyridine: Lacks the ethylpyrrolidinyl group, making it less complex and potentially less active in certain applications.

    3-(1-Ethylpyrrolidin-2-yl)-2-methylpyridine: Lacks the chloro group, which may affect its reactivity and biological activity.

    6-Chloro-3-(1-methylpyrrolidin-2-yl)-2-methylpyridine: Contains a methyl group instead of an ethyl group, which can influence its chemical and biological properties.

Uniqueness

6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine is unique due to the presence of both the chloro and ethylpyrrolidinyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research and industrial applications.

Eigenschaften

Molekularformel

C12H17ClN2

Molekulargewicht

224.73 g/mol

IUPAC-Name

6-chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine

InChI

InChI=1S/C12H17ClN2/c1-3-15-8-4-5-11(15)10-6-7-12(13)14-9(10)2/h6-7,11H,3-5,8H2,1-2H3

InChI-Schlüssel

RFAPHTMPGNUDSK-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCCC1C2=C(N=C(C=C2)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.